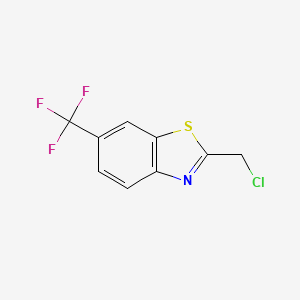

Benzothiazole, 2-(chloromethyl)-6-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzothiazole, 2-(chloromethyl)-6-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H6ClNS . It is sold by Thermo Scientific Chemicals and is known for its high purity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzothiazole, 2-(chloromethyl)-6-(trifluoromethyl)-”, has been a topic of interest in recent research . For instance, a new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of “Benzothiazole, 2-(chloromethyl)-6-(trifluoromethyl)-” can be represented by the InChI Key SERUZNHRWBXDOX-UHFFFAOYSA-N . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

“Benzothiazole, 2-(chloromethyl)-6-(trifluoromethyl)-” is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It has a melting point of 32°C, a boiling point of 90°C at 0.3 mmHg, and a flash point of 120°C . It is soluble in methanol .Mechanism of Action

Safety and Hazards

Future Directions

The synthesis of benzothiazole derivatives, including “Benzothiazole, 2-(chloromethyl)-6-(trifluoromethyl)-”, continues to be a topic of interest in the field of organic chemistry . Future research may focus on improving the efficiency of synthesis methods and exploring the potential applications of these compounds in various industries .

properties

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLDAGDFXYJTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)